1-(1-Chloropropyl)-4-methoxybenzene
Description
Properties
CAS No. |
88932-43-8 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(1-chloropropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
VAJVHEJTGDHFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Methoxyphenol with 3-Chloropropyl Chloride
A common and straightforward approach is the nucleophilic substitution alkylation of 4-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in polar aprotic solvents like acetone or dimethylformamide (DMF) under reflux or elevated temperatures to facilitate the substitution.
-
$$
\text{4-Methoxyphenol} + \text{3-Chloropropyl chloride} \xrightarrow[\text{acetone or DMF}]{K2CO3, \Delta} \text{this compound}
$$ -
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetone or DMF
- Temperature: 60–90 °C
- Time: Several hours until completion (monitored by TLC)
Mechanism:
The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon in 3-chloropropyl chloride, displacing chloride ion and forming the ether linkage with the chloropropyl substituent.Yield and Purification:
The product is typically isolated by extraction and purified by distillation or recrystallization to achieve high purity.
Halogenation of 1-(1-Hydroxypropyl)-4-methoxybenzene
Alternatively, this compound can be synthesized by chlorination of the corresponding alcohol, 1-(1-hydroxypropyl)-4-methoxybenzene, using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
$$
\text{1-(1-Hydroxypropyl)-4-methoxybenzene} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$ -
- Chlorinating agent: SOCl₂ or PCl₅
- Solvent: Typically inert solvents like dichloromethane (CH₂Cl₂)
- Temperature: 0 °C to room temperature
- Time: 1–3 hours
Notes:
This method requires prior synthesis or availability of the hydroxypropyl precursor. The reaction proceeds via formation of an intermediate chlorosulfite ester followed by nucleophilic displacement to yield the chloropropyl compound.
Grignard Reaction Routes
Though less common for this specific compound, related syntheses involve Grignard reagents derived from halogenated alkenes or alkyl halides reacting with electrophilic aromatic intermediates. For example, preparation of related chloropropyl derivatives has been reported via copper-catalyzed coupling of Grignard reagents with aryl halides.
-
- Preparation of 4-methoxybenzyl chloride derivatives via copper-catalyzed coupling of butenylmagnesium bromide with 4-methoxybenzaldehyde derivatives, followed by chlorination steps.
-
- Catalyst: CuCN or other copper salts
- Solvent: THF or ether
- Temperature: Low temperatures (-60 °C to 0 °C) during Grignard addition
- Workup: Quenching with ammonium chloride solution, extraction, and purification
This approach is more complex and generally used in multi-step syntheses toward more elaborate targets.
Reaction Conditions and Optimization
The alkylation method with 3-chloropropyl chloride is favored for its simplicity and scalability. Key parameters affecting the yield and purity include:
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃) | Neutralizes HCl, promotes nucleophilicity |
| Solvent | Acetone, DMF | Polar aprotic solvents enhance SN2 reaction rates |
| Temperature | 60–90 °C | Elevated temperature increases reaction rate |
| Reaction Time | 4–12 hours | Longer time ensures complete conversion |
| Molar Ratios | 1:1.2 (phenol:chloride) | Slight excess of alkyl halide improves yield |
| Purification | Extraction, distillation | Removes unreacted starting materials and byproducts |
Analytical Characterization
The product this compound is characterized by:
-
- Molecular ion peak consistent with C10H13ClO (Molecular weight ~178 g/mol).
-
- Characteristic C–O stretch (~1250 cm⁻¹)
- C–Cl stretch (~700 cm⁻¹)
-
- Thin-layer chromatography (TLC)
- Gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity quantification.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation with 3-chloropropyl chloride | 4-Methoxyphenol, 3-chloropropyl chloride | K₂CO₃, acetone/DMF, 60–90 °C, 4–12 h | 70–90 | Simple, scalable, widely used |
| Chlorination of hydroxypropyl precursor | 1-(1-Hydroxypropyl)-4-methoxybenzene, SOCl₂ | CH₂Cl₂, 0 °C to RT, 1–3 h | 80–95 | Requires hydroxy precursor |
| Grignard coupling and chlorination | Aryl halide, Grignard reagent, Cu catalyst | THF, low temp, multi-step | Variable | More complex, used in total synthesis |
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(1-hydroxypropyl)-4-methoxybenzene or 1-(1-cyanopropyl)-4-methoxybenzene.
Oxidation: Formation of 1-(1-chloropropyl)-4-methoxybenzoic acid.
Reduction: Formation of 1-(1-chloropropyl)-4-methoxycyclohexane.
Scientific Research Applications
1-(1-Chloropropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the 1-chloropropyl and methoxy groups influences its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Key Structural and Spectroscopic Data:
- 1H NMR (DMSO-d6): δ 7.15-7.13 (d, 2H), 6.86-6.84 (d, 2H), 4.58-4.57 (d, 1H), 3.88-3.79 (q, 1H), 3.73 (s, 3H), 2.73-2.51 (m, 2H), 1.09-1.07 (t, 3H) .
- 13C NMR (DMSO-d6): δ 158.00 (C-O), 131.92 (aromatic C), 130.66 (aromatic C), 113.87 (aromatic C), 67.98 (C-Cl), 55.29 (OCH₃), 45.04 (CH₂), 23.38 (CH₃) .
The chloropropyl side chain introduces steric and electronic effects, influencing reactivity in further syntheses, such as in the formation of tautomeric benzothiazine derivatives .
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Reactivity
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Reactivity and Synthesis Efficiency :
- The chloropropyl derivative (19a) exhibits higher synthesis yields (83%) compared to its methoxypropyl analogue (52% for 19c), likely due to the electron-withdrawing chlorine enhancing electrophilic substitution efficiency .
- Brominated analogues (e.g., 1-(1,2-dibromopropyl)-4-methoxybenzene) show increased molecular weight and boiling points (311.2°C) due to stronger van der Waals forces .
Steric and Electronic Effects :
- The methoxy group (-OCH₃) in all compounds provides strong electron-donating effects, activating the benzene ring for electrophilic substitution.
- Chlorine or bromine substituents on the alkyl chain increase polarity and reactivity in cross-coupling reactions, as seen in the synthesis of benzothiazine derivatives .
Q & A
Q. Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Switch to acetone for milder conditions.
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity.
- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces premature decomposition of intermediates.
- In-line Analytics : Use GC-MS or HPLC to monitor reaction progress and adjust parameters dynamically .
Basic: What analytical techniques confirm the structural integrity of this compound?
Q. Methodology :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm (chloropropyl CH₂), δ 3.8 ppm (methoxy group).
- ¹³C NMR : Signals at ~45 ppm (C-Cl), 55 ppm (OCH₃).
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles .
- Mass Spectrometry : Molecular ion peak at m/z 184.66 (C₁₀H₁₃ClO⁺) .
Advanced: How to resolve contradictions in structural data from NMR and X-ray analyses?
Q. Methodology :
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) causing signal splitting.
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) to validate geometry.
- Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data from multiple crystal domains .
Basic: What biological activities are reported for chloropropyl-substituted methoxybenzenes?
Methodology :
Studies on analogs (e.g., 1-(3-Chloropropyl)-4-methoxybenzene) reveal:
| Activity | Findings |
|---|---|
| Cytotoxicity | IC₅₀ = 12–25 μM in HeLa cells |
| Neurotoxicity | Inhibits acetylcholinesterase (IC₅₀ = 18 μM) |
| Nephrotoxicity | Renal cell apoptosis at 50 μM exposure |
Assays include MTT viability tests and enzyme inhibition studies .
Advanced: Designing in vitro toxicity studies: Key endpoints and model systems
Q. Methodology :
- Cell Lines : Use HepG2 (liver) and HK-2 (kidney) for organ-specific toxicity.
- Endpoints : Measure ROS generation, mitochondrial membrane potential (JC-1 dye), and caspase-3 activation.
- Dose-Response : Test 0.1–100 μM with 24/48-hour exposure. Include positive controls (e.g., cisplatin for nephrotoxicity) .
Basic: What safety protocols are recommended for handling chlorinated aromatic compounds?
Q. Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification.
- Spill Management : Absorb with vermiculite; neutralize with 10% sodium bicarbonate.
- Storage : Airtight containers in dark, cool conditions (<25°C) .
Advanced: Mechanistic studies of nucleophilic substitution reactions involving the chloropropyl group
Q. Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using D₂O vs. H₂O to identify rate-determining steps.
- Stereochemical Probes : Synthesize enantiopure substrates to track inversion/retention via polarimetry.
- Computational Modeling : Simulate transition states (e.g., Gaussian) to map reaction pathways .
Basic: How to assess purity and identify impurities in synthesized batches?
Q. Methodology :
- HPLC : C18 column, 70:30 MeOH:H₂O, UV detection at 254 nm.
- GC-MS : Identify volatile byproducts (e.g., unreacted 4-methoxyphenol).
- Elemental Analysis : Confirm %C, %H, %Cl within ±0.3% of theoretical values .
Advanced: Structure-Activity Relationship (SAR) studies for drug development applications
Q. Methodology :
- Substituent Variation : Synthesize analogs with ethoxy, hydroxy, or methyl groups at the para position.
- Bioactivity Assays : Compare IC₅₀ values across analogs to identify critical functional groups.
- Lipophilicity LogP : Measure via shake-flask method; correlate with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
